- Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)
O tert-butil (3S)-3-metilsulfoniloxipiperidina-1-carboxilato é um composto químico de alta pureza utilizado como intermediário sintético versátil em química orgânica e farmacêutica. Sua estrutura estereoquimicamente definida (configuração S no carbono 3) garante reprodutibilidade em reações estereosseletivas. O grupo sulfonato atua como um grupo de saia excelente, facilitando substituições nucleofílicas, enquanto o grupo Boc protege a amina terciária da piperidina, permitindo funcionalizações seletivas. Sua estabilidade e solubilidade em solventes orgânicos comuns otimizam seu uso em síntese de moléculas complexas, particularmente em compostos bioativos.
940890-90-4 structure
Product Name:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
N.o CAS:940890-90-4
MF:C11H21NO5S
MW:279.353142499924
MDL:MFCD09953027
CID:1068449
PubChem ID:24795796
Update Time:2025-09-23
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate
- (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE
- (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE
- tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- WLAZHMYDLUILKR-VIFPVBQESA-N
- AB3266
- (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
- Y4777
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi
- 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)
- tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
- AS-44697
- SCHEMBL731800
- (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
- 940890-90-4
- DTXSID40647332
- DB-290313
- AKOS015949188
- CS-M2448
- MFCD09953027
-
- MDL: MFCD09953027
- Inchi: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
- Chave InChI: WLAZHMYDLUILKR-VIFPVBQESA-N
- SMILES: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 279.11404394g/mol
- Massa monoisotópica: 279.11404394g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 393
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 81.3
- XLogP3: 1.1
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Condição de armazenamento:Sealed in dry,2-8°C
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004473-1g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1g |
$234.60 | 2023-08-31 | |
| Alichem | A129004473-5g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
$689.00 | 2023-08-31 | |
| Chemenu | CM301314-1g |
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1g |
$713 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S896862-5g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | ≥95% | 5g |
4,495.50 | 2021-05-17 | |
| TRC | T135890-100mg |
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate |
940890-90-4 | 100mg |
$ 133.00 | 2023-04-16 | ||
| TRC | T135890-250mg |
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate |
940890-90-4 | 250mg |
$ 224.00 | 2023-04-16 | ||
| TRC | T135890-500mg |
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate |
940890-90-4 | 500mg |
$ 333.00 | 2023-04-16 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-1g |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 1g |
2420CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-100mg |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 100mg |
528CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-250mg |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 250mg |
1147CNY | 2021-05-07 |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referência
- Convenient preparation of optically pure 3-aryloxy-pyrrolidines, Synthetic Communications, 2008, 38(4), 517-524
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 15 min, 25 °C; 25 °C → 5 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Referência
- Preparation of intermediate for synthesizing linagliptin, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt
Referência
- Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 16 h, 70 °C
Referência
- Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Toluene ; 1 h, cooled
Referência
- Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 °C → 30 °C; 2 h, 25 - 30 °C
Referência
- Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof, India, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
Referência
- BTK inhibitor and application, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 min, -5 °C; 1 h, -5 °C
Referência
- Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor, MedChemComm, 2014, 5(12), 1879-1886
Método de produção 11
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 °C; overnight, rt
Referência
- Method for preparing Ibrutinib intermediate, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method, China, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt
Referência
- Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referência
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt
Referência
- Synthesis of stable amorphous ibrutinib, United Kingdom, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C
Referência
- Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 18 h, rt
Referência
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Número da Ordem:A917250
Estado das existências:in Stock
Quantidade:5.0g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 13:02
Preço ($):283.0
E- mail:sales@amadischem.com
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Literatura Relacionada
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate) Produtos relacionados
- 857637-43-5(Carbamic acid, N-[2-[3-[(methylsulfonyl)oxy]-1-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester)
- 921941-01-7(1-Piperidinecarboxylic acid,2-(2-hydroxy-2-methylpropyl)-5-[(methylsulfonyl)oxy]-, 1,1-dimethylethylester, (2R,5S)-rel-)
- 141699-57-2(Tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate)
- 127423-61-4(2-Chloro-4-ethoxy-nicotinic Acid Ethyl Ester)
- 147699-19-2(1-N-Boc-4-(2-methanesulfonyloxyethyl)piperidine)
- 921940-91-2(1-Piperidinecarboxylic acid,5-[(methylsulfonyl)oxy]-2-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-,1,1-dimethylethyl ester, (2R,5S)-rel-)
- 133628-17-8(1-Pyrrolidinecarboxylic acid,4-[(methylsulfonyl)oxy]-2-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethylester, (2S,4R)-)
- 404577-34-0(tert-butyl (3R)-3-methylsulfonyloxypiperidine-1-carboxylate)
- 129888-60-4(tert-butyl 3-(methanesulfonyloxy)piperidine-1-carboxylate)
- 132945-75-6((S)-1-BOC-3-Methanesulfonyloxypyrrolidine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Pureza:99%
Quantidade:5.0g
Preço ($):283.0